Cas no 156980-57-3 (5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)-)
![5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)- structure](https://www.kuujia.com/scimg/cas/156980-57-3x500.png)
156980-57-3 structure
Product name:5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)-
5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)- Chemical and Physical Properties
Names and Identifiers
-
- 5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)-
- 5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methyle
- Tetrodecamycin
- 7,8-Dihydroxy-1,17-dimethyl-12-methylidene-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione
- 156980-57-3
- 6,6a-Dihydroxy-11,13-dimethyl-3-methylidene-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione
- 5,11-Methanofuro(3,4-d)(3)benzoxonin-1,12(3H,5H)-dione, 6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-, (5R-(5R*,6S*,6aR*,10aR*,11S*,13R*))-
- DTXSID50935575
- Antibiotic MJ 885mF8
-
- Inchi: InChI=1S/C18H22O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8,10,12,15,20,22H,2,4-7H2,1,3H3
- InChI Key: VSUPSZGXABDKGD-UHFFFAOYSA-N
- SMILES: C=C1OC(=O)C2C(C3(C(C)C(OC1=2)C(O)C1(O)CCCCC31)C)=O
Computed Properties
- Exact Mass: 334.14163842g/mol
- Monoisotopic Mass: 334.14163842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 93.1Ų
5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)- Related Literature
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Georgina A. M. Hutton,Benjamin C. M. Martindale,Erwin Reisner Chem. Soc. Rev., 2017,46, 6111-6123
156980-57-3 (5,11-Methanofuro[3,4-d][3]benzoxonin-1,12(3H,5H)-dione,6,6a,7,8,9,10,10a,11-octahydro-6,6a-dihydroxy-11,13-dimethyl-3-methylene-,(5S,6R,6aS,10aS,11R,13S)-) Related Products
- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)
- 354-50-7(Ethane,1-bromo-1,1-dichloro-2,2,2-trifluoro-)
- 2228371-97-7(3-(1,5-dimethyl-1H-pyrazol-3-yl)-2,2-difluoropropan-1-amine)
- 2172198-94-4(2-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamido-2-methylpropanoic acid)
- 37552-52-6((2S)-2-amino-5-(N-hydroxyamino)pentanoic acid hydrochloride)
- 2172598-17-1(2-(difluoromethyl)-4-methyl-5-oxooxolane-2-carboxylic acid)
- 2138143-67-4(1-Ethyl-7,9-dimethyl-1-azaspiro[4.5]decan-4-amine)
- 21743-55-5((5-Methyl-1H-tetrazol-1-yl)acetic acid)
- 1264087-27-5(Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate)
- 921585-46-8(7-(4-ethoxyphenyl)-3-{(2-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

atkchemica
Gold Member
CN Supplier
Reagent
